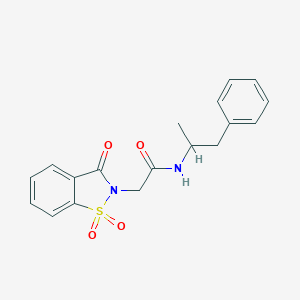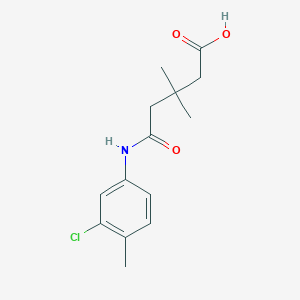![molecular formula C16H11NO6S B277367 2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid](/img/structure/B277367.png)
2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid, also known as DASA-58, is a small molecule inhibitor that has gained significant attention in recent years for its potential applications in scientific research. DASA-58 is a potent inhibitor of the protein kinase D (PKD) family, which plays a crucial role in various cellular processes, including cell proliferation, survival, and migration.
Wirkmechanismus
2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid inhibits PKD by binding to the ATP-binding pocket of the kinase domain, which prevents the phosphorylation of downstream substrates. PKD is involved in the regulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which play a crucial role in cell proliferation, survival, and migration. By inhibiting PKD, 2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid can modulate these pathways and alter cellular processes.
Biochemical and Physiological Effects:
2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of cell migration. These effects are likely due to the inhibition of PKD and the modulation of downstream signaling pathways. 2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid has several advantages for use in lab experiments, including its high potency and selectivity for PKD, its ability to penetrate cell membranes, and its low toxicity. However, there are also some limitations to its use, including its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for the use of 2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid in scientific research. One potential application is in the development of novel therapeutics for the treatment of cancer, diabetes, and cardiovascular disease. 2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid has also been shown to have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to investigate the potential side effects and toxicity of 2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid and to identify potential drug interactions.
Synthesemethoden
The synthesis of 2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid involves a multi-step process that begins with the reaction of anthranilic acid with phthalic anhydride to produce 9,10-dioxoanthracene-2-carboxylic acid. This intermediate is then reacted with thionyl chloride to produce the corresponding acid chloride, which is subsequently reacted with the amine sulfonamide to produce 2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid.
Wissenschaftliche Forschungsanwendungen
2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid has been shown to be a potent inhibitor of PKD, which makes it a valuable tool for studying the role of PKD in various cellular processes. PKD has been implicated in the regulation of cell proliferation, survival, and migration, as well as in the development of various diseases, including cancer, diabetes, and cardiovascular disease. 2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid has been used in several studies to investigate the role of PKD in these processes and to identify potential therapeutic targets for the treatment of these diseases.
Eigenschaften
Molekularformel |
C16H11NO6S |
|---|---|
Molekulargewicht |
345.3 g/mol |
IUPAC-Name |
2-[(9,10-dioxoanthracen-1-yl)sulfonylamino]acetic acid |
InChI |
InChI=1S/C16H11NO6S/c18-13(19)8-17-24(22,23)12-7-3-6-11-14(12)16(21)10-5-2-1-4-9(10)15(11)20/h1-7,17H,8H2,(H,18,19) |
InChI-Schlüssel |
OJIRAJFTKIJEMZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)NCC(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Methylpiperidino)methyl]-1H-benzimidazole](/img/structure/B277285.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277287.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B277289.png)


![1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine](/img/structure/B277302.png)
![4-bromo-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B277305.png)
![1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one](/img/structure/B277311.png)

![5-[(4-Fluorobenzyl)amino]-5-oxopentanoic acid](/img/structure/B277318.png)



